molecular formula C11H12ClN3 B13161509 5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine

5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine

Cat. No.: B13161509
M. Wt: 221.68 g/mol
InChI Key: BAHHVIUFCFKGER-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a 5-chloro-2-methylphenyl group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine typically involves the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylphenyl isocyanate
  • 5-Chloro-2-methylphenol
  • 2-Chloro-5-methylbenzene

Uniqueness

5-(5-Chloro-2-methylphenyl)-1-methyl-1h-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

5-(5-Chloro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine, with the CAS number 1224944-61-9, is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of compounds known for their diverse therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by case studies and research findings.

  • Molecular Formula : C₁₁H₁₂ClN₃
  • Molecular Weight : 221.68 g/mol
  • Structural Features : The presence of a chloro group and a methyl group on the phenyl ring enhances its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interaction with various biological targets. Research indicates that compounds in the pyrazole class often exhibit:

  • Anticancer Activity : Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Effects : These compounds are also investigated for their potential to reduce inflammation.
  • Antimicrobial Properties : Some studies suggest effectiveness against bacterial and fungal infections.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • In vitro Studies : Research indicates that pyrazole derivatives can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated IC₅₀ values indicating effective antiproliferative activity.
Cell LineIC₅₀ Value (µM)Reference
MDA-MB-23112.50
HepG226.00
A549 (Lung)49.85

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : Pyrazole derivatives may inhibit specific kinases involved in cancer cell proliferation.
  • DNA Interaction : Some studies suggest binding affinity to DNA, which could lead to apoptosis in cancer cells.

Case Studies

A comprehensive study conducted on various pyrazole derivatives, including our compound of interest, revealed significant findings:

  • Study on Anticancer Efficacy :
    • A series of pyrazole compounds were synthesized and screened against several cancer cell lines.
    • The study reported that modifications in the substituents on the pyrazole ring influenced cytotoxicity levels.
  • Anti-inflammatory Activity Assessment :
    • Another research focused on evaluating anti-inflammatory properties through assays measuring nitric oxide production in macrophages.
    • Results indicated that certain pyrazole derivatives significantly reduced nitric oxide levels.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

5-(5-chloro-2-methylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12ClN3/c1-7-3-4-8(12)5-9(7)11-10(13)6-14-15(11)2/h3-6H,13H2,1-2H3

InChI Key

BAHHVIUFCFKGER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=C(C=NN2C)N

Origin of Product

United States

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